Ethyl 3-methyl-5-(oxolane-3-carbonylamino)-4-thiocyanatothiophene-2-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(oxolane-3-carbonylamino)-4-thiocyanatothiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a thiophene ring substituted with an ethyl ester, a thiocyanate group, and an oxolane-3-carbonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(oxolane-3-carbonylamino)-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Thiocyanate Group: The thiocyanate group can be introduced via nucleophilic substitution reactions using thiocyanate salts (e.g., potassium thiocyanate) under mild conditions.
Attachment of the Oxolane-3-carbonylamino Group: This step involves the reaction of the thiophene derivative with oxolane-3-carbonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(oxolane-3-carbonylamino)-4-thiocyanatothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiocyanate group can be reduced to form thiols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Amides or other esters.
Scientific Research Applications
Ethyl 3-methyl-5-(oxolane-3-carbonylamino)-4-thiocyanatothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(oxolane-3-carbonylamino)-4-thiocyanatothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiocyanate group and the thiophene ring are key functional groups that contribute to its activity.
Comparison with Similar Compounds
Ethyl 3-methyl-5-(oxolane-3-carbonylamino)-4-thiocyanatothiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 3-methylthiophene-2-carboxylate: Lacks the thiocyanate and oxolane-3-carbonylamino groups, resulting in different chemical properties.
3-Methyl-5-(oxolane-3-carbonylamino)thiophene-2-carboxylic acid: Lacks the ethyl ester and thiocyanate groups, affecting its reactivity and applications.
4-Thiocyanatothiophene-2-carboxylic acid: Lacks the ethyl ester, oxolane-3-carbonylamino, and methyl groups, leading to different chemical behavior.
This compound is unique due to the combination of functional groups that impart specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 3-methyl-5-(oxolane-3-carbonylamino)-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-3-20-14(18)11-8(2)10(21-7-15)13(22-11)16-12(17)9-4-5-19-6-9/h9H,3-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTMUSVWBOTZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCOC2)SC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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